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Compound of Interest

Compound Name: 6-Bromo-2-methoxyquinazoline

Cat. No.: B1504076

Introduction and Scientific Context

6-Bromo-2-methoxyquinazoline is a heterocyclic compound of significant interest in synthetic
and medicinal chemistry. The quinazoline scaffold is a core structural motif in numerous
pharmacologically active molecules, including approved drugs for cancer therapy.[1][2] The
presence of a bromine atom at the 6-position provides a versatile handle for further
functionalization via cross-coupling reactions, while the 2-methoxy group influences the
electronic properties and potential receptor interactions of derivative compounds.

Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of 6-
Bromo-2-methoxyquinazoline is paramount. An impurity or misidentification at this stage can
have cascading negative effects on downstream synthetic steps, biological assays, and the
overall trajectory of a research program. This guide outlines a multi-technique analytical
approach, grounded in established principles, to provide a comprehensive and trustworthy
characterization of this molecule.

Physicochemical Properties Summary
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Property Value Source

Chemical Formula CoH7BrN20 Calculated

Molecular Weight 239.07 g/mol Calculated

Monoisotopic Mass 237.97453 Da Calculated

CAS Number 1260785-32-7 ECHEMI[3]
Off-white to light yellow solid ] ]

Appearance ) Generic Observation
(typical)

Integrated Analytical Workflow

A robust characterization relies not on a single technique, but on the convergence of data from
multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and
together they create a self-validating system. The logical flow begins with establishing the
chemical structure and molecular weight, followed by a quantitative assessment of purity.
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Test Sample:
6-Bromo-2-methoxyquinazoline
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Caption: Integrated workflow for the characterization of 6-Bromo-2-methoxyquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the precise atomic
connectivity of a molecule. It probes the magnetic properties of atomic nuclei (primarily *H and
13C), providing detailed information about the chemical environment, proximity, and coupling of
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atoms.[1] For 6-Bromo-2-methoxyquinazoline, NMR confirms the presence of the quinazoline

core, the methoxy group, the bromine substitution pattern, and the relative positions of all

protons.

Experimental Protocol: *H and **C NMR

Sample Preparation: Accurately weigh 5-10 mg of the 6-Bromo-2-methoxyquinazoline
sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCls).

o Causality: CDCIs is a standard solvent for many organic molecules, offering good solubility
and a clean spectral window. The deuterium lock signal is essential for the spectrometer's
stability.

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the NMR tube. TMS
provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer for data acquisition.

o Causality: Higher field strengths provide better signal dispersion and resolution, which is
critical for unambiguously assigning protons in the complex aromatic region.

H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient
number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum. As 13C has a low natural abundance,
more scans (~1024 or more) are typically required. A proton-decoupled experiment is
standard to ensure each unique carbon appears as a single line.

Data Interpretation and Expected Results
'H NMR (400 MHz, CDCls):

~4.15 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the
methoxy (-OCHs) group. Its singlet nature indicates no adjacent protons.

~7.60 - 8.20 ppm (multiplets, 4H): This region contains the signals for the four protons on the
guinazoline ring system. Based on known structures of 6-bromoquinazolines, the following
assignments can be predicted:[1][4]
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o One proton will appear as a doublet, corresponding to the proton adjacent to the bromine-
substituted carbon.

o Another proton will appear as a doublet of doublets, due to coupling with two different
neighboring protons.

o A third proton will appear as a distinct singlet or a narrow doublet, characteristic of its
specific position on the heterocyclic ring.

o The fourth aromatic proton will also exhibit a distinct splitting pattern based on its
neighbors. Precise assignment requires advanced 2D NMR techniques (like COSY and
HSQC) but the presence of four distinct signals in this region is a key indicator of the core
structure.

13C NMR (100 MHz, CDCls):
e ~55 ppm: The signal for the methoxy (-OCHs) carbon.

e ~115 - 165 ppm: This region will contain nine distinct signals corresponding to the nine
carbons of the quinazoline ring system. Carbons directly attached to heteroatoms (N, O) will
be further downfield. The carbon bearing the bromine atom (C-6) will also have a
characteristic shift.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.
For this application, Electrospray lonization (ESI) is an ideal soft ionization technique that
typically produces the protonated molecular ion [M+H]* with minimal fragmentation.[2] The
primary goal is to confirm the molecular weight of the compound. A key confirmatory feature for
6-Bromo-2-methoxyquinazoline is the distinctive isotopic signature of bromine.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Comprehensive Analytical
Characterization of 6-Bromo-2-methoxyquinazoline]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1504076#analytical-methods-for-the-
characterization-of-6-bromo-2-methoxyquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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